4-Fluoro-2-methoxyphenol

Catalog No.
S607877
CAS No.
450-93-1
M.F
C7H7FO2
M. Wt
142.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-methoxyphenol

CAS Number

450-93-1

Product Name

4-Fluoro-2-methoxyphenol

IUPAC Name

4-fluoro-2-methoxyphenol

Molecular Formula

C7H7FO2

Molecular Weight

142.13 g/mol

InChI

InChI=1S/C7H7FO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3

InChI Key

OULGLTLTWBZBLO-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)F)O

Synonyms

4-fluoro-2-methoxyphenol, 4-fluoroguaiacol

Canonical SMILES

COC1=C(C=CC(=C1)F)O

Synthesis of Masked o-Benzoquinones

One of the primary research applications of 4-fluoro-2-methoxyphenol involves its use as a precursor in the synthesis of 4-halo-masked o-benzoquinones (MOBs) []. These masked o-benzoquinones are valuable intermediates in organic synthesis due to their ability to undergo selective deprotection and further functionalization []. Studies have shown that 4-fluoro-2-methoxyphenol can be efficiently converted into various MOBs through a series of chemical reactions [, ].

Synthesis of Fluorinated Masked o-Benzoquinones

Furthermore, 4-fluoro-2-methoxyphenol can be used to generate fluorinated masked o-benzoquinones, which possess unique properties compared to their non-fluorinated counterparts []. The presence of the fluorine atom can alter the electronic and physical properties of the molecule, potentially leading to improved reactivity and selectivity in various chemical reactions []. Research is ongoing to explore the specific applications of these fluorinated MOBs in organic synthesis.

4-Fluoro-2-methoxyphenol, with the chemical formula C₇H₇FO₂ and CAS number 450-93-1, is an aromatic compound characterized by the presence of a fluorine atom and a methoxy group on a phenolic ring. It appears as a clear colorless to light yellow liquid and has a molecular weight of 142.13 g/mol. This compound is notable for its high solubility in various solvents and its potential applications in medicinal chemistry due to its biological activity .

Typical of phenolic compounds:

  • Electrophilic Substitution: The electron-donating methoxy group enhances the reactivity of the aromatic ring, allowing for electrophilic substitution reactions at the ortho and para positions relative to the hydroxyl group.
  • Oxidation: This compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
  • Nucleophilic Substitution: The fluorine atom can be displaced in nucleophilic substitution reactions, making it useful for further chemical modifications.

These reactions are significant for synthesizing derivatives that may have enhanced or altered biological properties .

4-Fluoro-2-methoxyphenol exhibits notable biological activities, particularly as an analog of apocynin. Research indicates that it enhances inhibitory effects on leukocyte oxidant production and phagocytosis, making it a candidate for anti-inflammatory applications. It has been shown to modulate reactive oxygen species production, suggesting potential use in treating conditions associated with oxidative stress .

Several methods have been developed for synthesizing 4-fluoro-2-methoxyphenol:

  • Direct Fluorination: This method involves the introduction of fluorine onto the aromatic ring using fluorinating agents under controlled conditions.
  • Methoxylation: The methoxy group can be introduced via methylation of phenolic compounds using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Lewis Acid-Catalyzed Reactions: Recent studies have explored Lewis acid-mediated methods for selectively introducing functional groups onto aromatic rings, which can be applied to synthesize 4-fluoro-2-methoxyphenol efficiently .

4-Fluoro-2-methoxyphenol has several applications:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it is being investigated for potential therapeutic uses in inflammatory diseases.
  • Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.
  • Analytical Chemistry: Used as a standard in various chromatographic techniques due to its well-defined properties .

Studies on the interactions of 4-fluoro-2-methoxyphenol with biomolecules have indicated its ability to modulate enzyme activity, particularly regarding oxidative stress pathways. Its role as an inhibitor of NADPH oxidase has been highlighted, showing promise in reducing oxidative damage in various cellular contexts .

Several compounds share structural similarities with 4-fluoro-2-methoxyphenol. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Methoxyphenol91-51-80.88Lacks fluorine; more hydrophilic
Apocynin26738-16-10.87Known antioxidant; lacks fluorine
Guaiacol90-05-10.86Used as an expectorant; simpler structure
4-Chloro-2-methoxyphenol450-93-10.83Chlorine instead of fluorine

4-Fluoro-2-methoxyphenol's unique combination of a methoxy group and a fluorine atom distinguishes it from these similar compounds, potentially enhancing its biological activity and solubility characteristics compared to others without fluorine .

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

450-93-1

Wikipedia

4-Fluoro-2-methoxyphenol

Dates

Modify: 2023-08-15

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